molecular formula C11H5F3N2 B1406069 8-(Trifluoromethyl)quinoline-2-carbonitrile CAS No. 1267082-24-5

8-(Trifluoromethyl)quinoline-2-carbonitrile

Cat. No.: B1406069
CAS No.: 1267082-24-5
M. Wt: 222.17 g/mol
InChI Key: TUUHWMQDEPLQJP-UHFFFAOYSA-N
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Description

8-(Trifluoromethyl)quinoline-2-carbonitrile is a chemical compound with the molecular formula C11H5F3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a trifluoromethyl group at the 8th position and a carbonitrile group at the 2nd position makes this compound unique and valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Trifluoromethyl)quinoline-2-carbonitrile typically involves the introduction of the trifluoromethyl group and the carbonitrile group onto the quinoline ring. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction can be catalyzed by montmorillonite K-10, a strong and environmentally benign solid acid .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

8-(Trifluoromethyl)quinoline-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.

    Reduction: Reduction reactions can modify the functional groups on the quinoline ring.

    Substitution: The trifluoromethyl and carbonitrile groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

8-(Trifluoromethyl)quinoline-2-carbonitrile is a versatile compound with numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(Trifluoromethyl)quinoline-2-carbonitrile involves its interaction with molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with enzymes and receptors. The carbonitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolines: These compounds also contain fluorine atoms and have similar applications in medicine and industry.

    Quinoline Derivatives: Other quinoline derivatives with different substituents can have varying properties and applications.

Uniqueness

8-(Trifluoromethyl)quinoline-2-carbonitrile is unique due to the specific combination of the trifluoromethyl and carbonitrile groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications where these properties are advantageous, such as in the development of new pharmaceuticals and advanced materials .

Properties

IUPAC Name

8-(trifluoromethyl)quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)9-3-1-2-7-4-5-8(6-15)16-10(7)9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUHWMQDEPLQJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(F)(F)F)N=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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